

Application Notes and Protocols: Matrigel Invasion Assay with SGI-7079

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Compound of Interest

Compound Name: SGI-7079

Cat. No.: B15579336

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Introduction

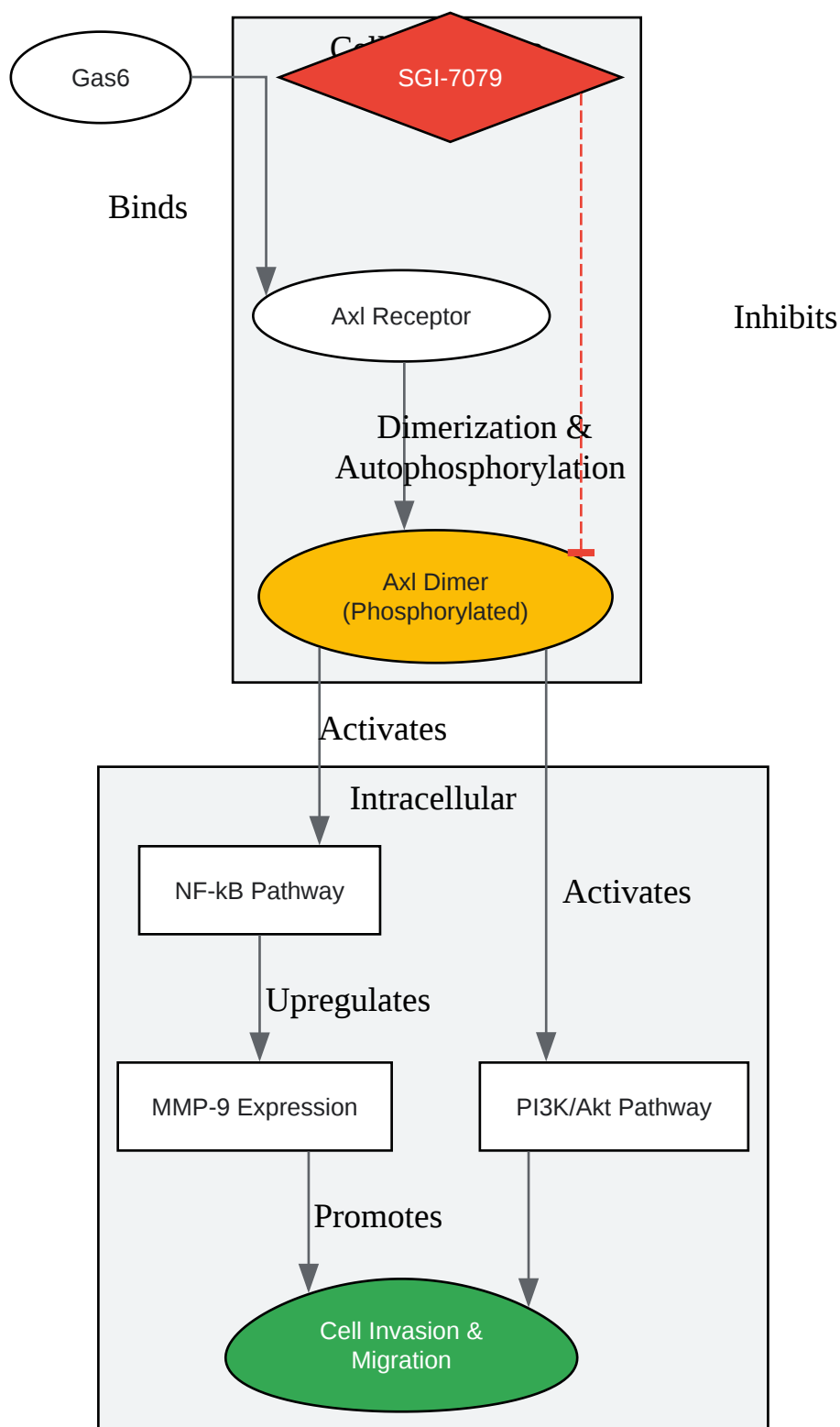
Cellular invasion through the extracellular matrix (ECM) is a fundamental process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive capacity of cancer cells. This assay employs a reconstituted basement membrane, Matrigel, which acts as a barrier that invasive cells must degrade and traverse. **SGI-7079** is a potent and selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase.^{[1][2]} The Axl signaling pathway plays a crucial role in tumor cell proliferation, survival, migration, and invasion.^{[1][3]} Dysregulation of the Axl pathway is associated with poor prognosis and metastasis in various cancers.^[4] **SGI-7079** effectively blocks Axl-mediated signaling, leading to the inhibition of downstream pathways, including NF-κB activation and MMP-9 expression, thereby impeding cancer cell invasion.^{[1][2]}

This document provides a detailed protocol for utilizing the Matrigel invasion assay to assess the dose-dependent inhibitory effects of **SGI-7079** on cancer cell invasion.

Signaling Pathway and Mechanism of Action

SGI-7079 exerts its anti-invasive effects by targeting the Axl receptor tyrosine kinase. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell migration and invasion.^[5] **SGI-7079** inhibits this initial phosphorylation step. This blockade disrupts key downstream pathways, such as the PI3K-Akt

pathway, which is involved in cell survival and locomotion.[3] By inhibiting Axl, **SGI-7079** ultimately hinders the cellular machinery required for the degradation of the extracellular matrix and cell motility, thereby reducing the invasive potential of cancer cells.[1]



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Inhibition of Axl signaling by **SGI-7079**.

Experimental Protocols

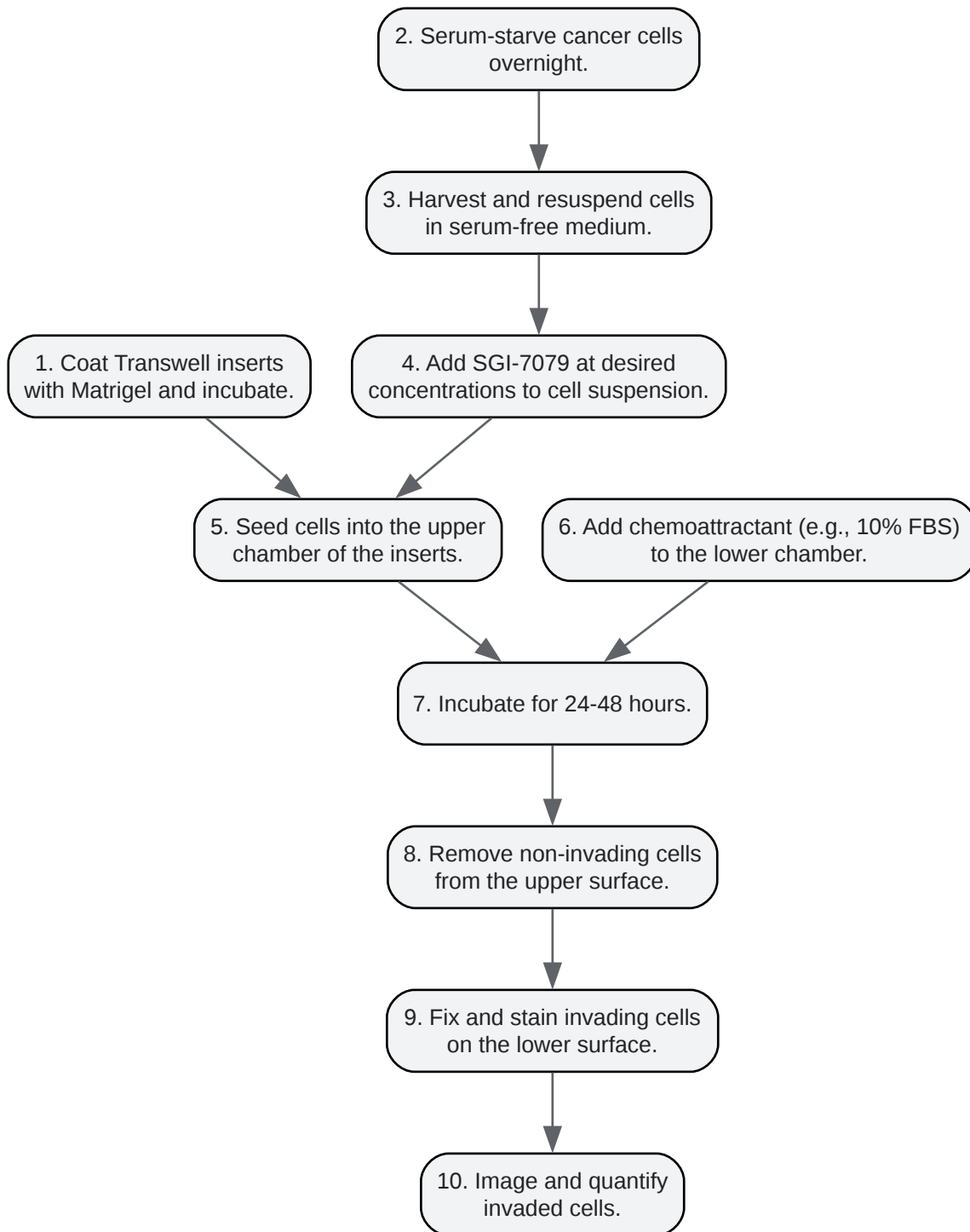
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

- Invasive cancer cell line (e.g., SUM149, ID8)
- **SGI-7079** (dissolved in DMSO to a stock concentration of 1 mM and stored at -20°C)[6]
- Corning® Matrigel® Basement Membrane Matrix
- 24-well companion plates with cell culture inserts (8.0 µm pore size)
- Cell culture medium (appropriate for the cell line)
- Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Crystal Violet staining solution (0.5%) or Calcein-AM
- Cotton swabs
- Sterile, pre-chilled pipette tips
- Incubator (37°C, 5% CO₂)
- Microscope for cell counting and imaging

- Hemocytometer or automated cell counter

Experimental Workflow



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Matrigel invasion assay workflow with **SGI-7079** treatment.

Step-by-Step Method

1. Preparation of Matrigel-Coated Inserts

- Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be performed on ice using pre-chilled pipette tips to prevent premature gelling.[7][8]
- Dilute the Matrigel with cold, serum-free cell culture medium. The optimal dilution needs to be determined empirically for each cell line but a 1:3 to 1:8 dilution is a common starting point.[7][8]
- Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of the transwell inserts.[9][10]
- Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.[9]

2. Cell Preparation and Treatment

- Culture the selected cancer cell line to approximately 80% confluency.
- The day before the assay, replace the culture medium with serum-free medium and incubate overnight to serum-starve the cells.
- On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium.
- Count the cells and adjust the concentration to 1×10^5 to 5×10^5 cells/mL in serum-free medium. The optimal cell number should be determined for each cell line.
- Prepare cell suspensions containing different concentrations of **SGI-7079** (e.g., 0.1 µM, 0.25 µM, 0.5 µM, 1 µM). A vehicle control (DMSO) should be included at a concentration equivalent to the highest **SGI-7079** treatment.

3. Invasion Assay

- Add 200 μ L of the cell suspension (with or without **SGI-7079**) to the apical (upper) chamber of the Matrigel-coated inserts.
- To the basolateral (lower) chamber of the 24-well plate, add 500-600 μ L of complete medium containing a chemoattractant, such as 10% FBS.^[9]
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.

4. Staining and Quantification

- After incubation, carefully remove the inserts from the plate.
- Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
- Fix the invaded cells on the bottom of the membrane by immersing the inserts in a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-20 minutes.
- Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
- Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
- Image the stained cells on the underside of the membrane using a light microscope.
- Quantify the number of invaded cells by counting the cells in several random fields of view (e.g., 4-5 fields per insert) and calculating the average. Alternatively, the dye can be eluted, and the absorbance measured to provide a quantitative assessment of cell invasion.

Data Presentation

The inhibitory effect of **SGI-7079** on cell invasion should be presented as the percentage of invasion relative to the vehicle control.

Cell Line	SGI-7079 Concentration (μM)	Incubation Time (hours)	% Invasion Inhibition (Relative to Vehicle)	Reference
SUM149	0.25	18	Significant Reduction	[2]
SUM149	0.5	18	Significant Reduction	[2]
ID8 (Axl-sufficient)	Not specified	24	Inhibition Observed	[6]

Note: The term "Significant Reduction" indicates a statistically significant decrease in invasion as reported in the cited literature. For a detailed dose-response curve, a broader range of **SGI-7079** concentrations should be tested.

Conclusion

The Matrigel invasion assay is a robust method for evaluating the efficacy of anti-cancer compounds that target cell invasion. **SGI-7079** has demonstrated a clear inhibitory effect on the invasion of various cancer cell lines by targeting the Axl signaling pathway. The protocol detailed in this application note provides a framework for researchers to investigate the anti-invasive properties of **SGI-7079** and similar compounds in a controlled in vitro setting. Optimization of cell density, Matrigel concentration, and incubation time is recommended to achieve the most reliable and reproducible results for specific cell lines of interest.

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